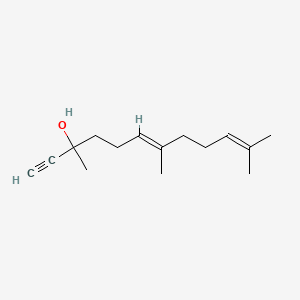
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol typically involves the use of starting materials such as geranylacetone and acetylene. One common synthetic route includes the following steps:
Formation of the Intermediate: Geranylacetone is reacted with acetylene in the presence of a base to form an intermediate compound.
Cyclization and Reduction: The intermediate undergoes cyclization and reduction to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding different saturated or unsaturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated or unsaturated alcohols.
Substitution: Halides, amines.
Applications De Recherche Scientifique
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11-Trimethyldodeca-6,10-dien-1-ol: Similar structure but lacks the triple bond.
3,7,11-Trimethyldodeca-2,6,10-trienoic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness
3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol is unique due to its combination of alkyne and alcohol functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
54325-12-1 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+ |
Clé InChI |
ZNVPGYAGXVEAFP-SDNWHVSQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C#C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


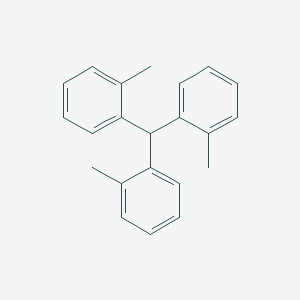
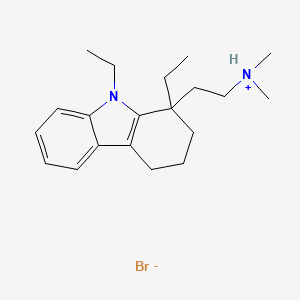
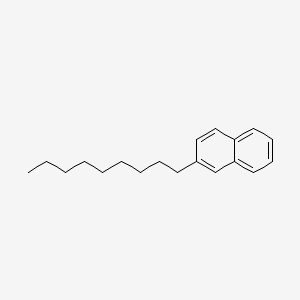
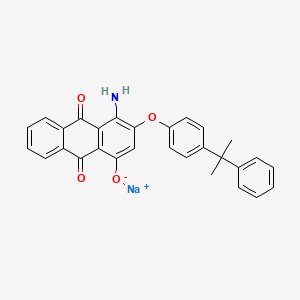
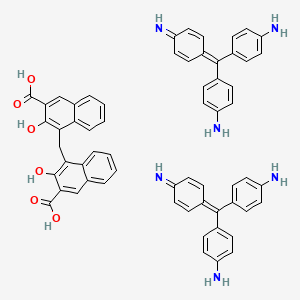

![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
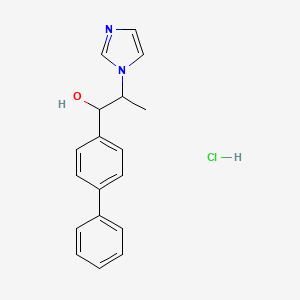
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
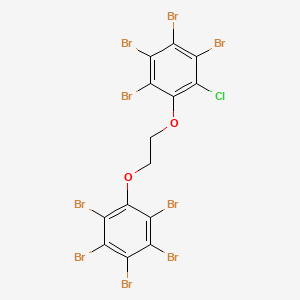

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
